3-Fluoropropyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
614-50-6 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-fluoropropyl benzoate |
InChI |
InChI=1S/C10H11FO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
FWFWAWNZMBTGHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCF |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Fluoropropyl Benzoate and Analogous Structures
Conventional Esterification Strategies
Conventional methods for forming the ester linkage in 3-fluoropropyl benzoate (B1203000) primarily involve the reaction between a benzoic acid derivative and 3-fluoropropanol, or the acylation of the alcohol with a more reactive benzoic acid derivative.
Fischer Esterification Variants for Fluoroalcohols and Benzoic Acids
Fischer-Speier esterification is a classic and widely utilized method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol. patsnap.comvedantu.com This equilibrium-driven process typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and often involves using an excess of one reactant or the removal of water to drive the reaction towards the product side. patsnap.comathabascau.ca The reaction proceeds via protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. libretexts.orgmasterorganicchemistry.com
In the context of synthesizing 3-fluoropropyl benzoate, this would involve the reaction of benzoic acid with 3-fluoropropanol. While direct studies on this specific reaction are not extensively detailed in the provided results, the principles of Fischer esterification are broadly applicable. patsnap.comvedantu.comathabascau.ca The reaction can be influenced by factors such as steric hindrance on either the carboxylic acid or the alcohol. athabascau.ca For instance, research on the esterification of substituted benzoic acids has shown that primary alcohols generally yield the best results. usm.my Microwave-assisted organic synthesis (MAOS) has emerged as a modern alternative to conventional heating, potentially reducing reaction times and improving yields. usm.my
| Reactants | Catalyst/Conditions | Product | Significance |
| Carboxylic Acid, Alcohol | Acid catalyst (e.g., H₂SO₄), Heat | Ester, Water | Fundamental method for ester synthesis. patsnap.comvedantu.com |
| Benzoic Acid, 3-Fluoropropanol | Acid catalyst | This compound | Direct application of Fischer esterification. |
| 4-Fluoro-3-nitro benzoic acid, Ethanol | H₂SO₄, Microwave | Ethyl-4-fluoro-3-nitro benzoate | Demonstrates microwave-assisted esterification of a substituted benzoic acid. usm.my |
Acylation of 3-Fluoropropanol with Benzoyl Halides
A more reactive alternative to Fischer esterification is the acylation of an alcohol using an acyl halide, such as benzoyl chloride. athabascau.ca This method is generally faster and not reversible, often proceeding under milder conditions, sometimes in the presence of a base like pyridine (B92270) to neutralize the hydrogen halide byproduct. cdnsciencepub.com The high reactivity of benzoyl halides makes them effective acylating agents for a wide range of substrates, including alcohols, to form esters. nih.gov
The synthesis of this compound via this route would involve the direct reaction of 3-fluoropropanol with benzoyl chloride. This approach avoids the equilibrium limitations of Fischer esterification. athabascau.ca Studies on the benzoylation of various alcohols and phenols have demonstrated the efficiency of using benzoyl chloride in the presence of a Lewis acid or base. cdnsciencepub.comsemanticscholar.org For example, 3-chloropropanol can be reacted with benzoyl chloride to produce 3-chloropropyl benzoate. cdnsciencepub.com A similar reaction with 3-fluoropropanol is a viable and efficient pathway to the target compound.
| Alcohol | Acylating Agent | Conditions | Product |
| 3-Fluoropropanol | Benzoyl chloride | Base (e.g., pyridine) | This compound |
| 3-Chloropropanol | Benzoyl chloride | Pyridine | 3-Chloropropyl benzoate cdnsciencepub.com |
| Anisole | Benzoyl chloride | HBEA Zeolite | 4-Methoxyacetophenone nih.gov |
State-of-the-Art Fluorination Techniques for Benzoate Derivatives
Modern synthetic chemistry offers sophisticated methods for introducing fluorine into a molecule. For the synthesis of this compound, these techniques often involve the preparation of a benzoate precursor followed by a fluorination step.
Nucleophilic Fluorination of Precursors
Nucleophilic fluorination is a cornerstone of organofluorine chemistry, involving the displacement of a leaving group by a fluoride (B91410) ion. alfa-chemistry.com This approach is particularly useful for creating aliphatic C-F bonds.
One of the most direct methods for synthesizing this compound is through a halogen exchange (Halex) reaction on a corresponding ω-haloalkyl benzoate, such as 3-chloropropyl benzoate or 3-bromopropyl benzoate. cdnsciencepub.comnih.gov This SN2 reaction involves treating the haloalkyl benzoate with a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com The efficiency of the reaction can be influenced by the solvent, temperature, and the nature of the leaving group, with iodide and bromide being better leaving groups than chloride. nih.govresearchgate.net
Research has shown that the fluorination of ω-chloroalkyl benzoates can be carried out using potassium fluoride, sometimes in an autoclave at elevated temperatures or at atmospheric pressure in a high-boiling solvent like diethylene glycol. cdnsciencepub.com For example, the fluorination of 3-chloropropyl benzoate with potassium fluoride yields this compound. cdnsciencepub.com The use of phase-transfer catalysts can enhance the solubility and reactivity of the fluoride salt, facilitating the reaction under milder conditions. alfa-chemistry.com
| Substrate | Fluorinating Agent | Conditions | Product | Yield |
| 3-Chloropropyl benzoate | Potassium fluoride | Diethylene glycol, 150°C, 3 hr | This compound | 35% cdnsciencepub.com |
| 5-Chloroamyl acetate | Potassium fluoride | Autoclave, 250°C, 120 hr | 5-Fluoroamyl acetate | 32% cdnsciencepub.com |
| Alkyl fluorides | Titanocene dihalides, trialkyl aluminum, polyhalomethanes | Mild conditions | Alkyl halides | Excellent nih.govorganic-chemistry.org |
Another advanced strategy involves the direct conversion of a hydroxyl group to a fluorine atom in a hydroxypropyl benzoate scaffold. This deoxofluorination reaction is a powerful tool for introducing fluorine late in a synthetic sequence. researchgate.net Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor are commonly employed for this transformation. researchgate.netsigmaaldrich.com
The reaction of 3-hydroxypropyl benzoate with a deoxyfluorination reagent like DAST would directly yield this compound. These reagents convert the alcohol into a good leaving group in situ, which is then displaced by a fluoride ion, typically with inversion of configuration if the carbon is chiral. sigmaaldrich.com While DAST is effective, it is also known to catalyze side reactions like dehydration. researchgate.net The choice of reagent and reaction conditions is crucial to maximize the yield of the desired fluorinated product and minimize byproducts. soton.ac.uk
| Substrate | Reagent | Transformation | Significance |
| Alcohols, Aldehydes, Ketones | DAST, Deoxo-Fluor | Deoxyfluorination | Converts hydroxyls and carbonyls to fluorides. researchgate.netsigmaaldrich.com |
| 3-Hydroxypropyl benzoate | DAST or Deoxo-Fluor | Hydroxy-fluorine exchange | Direct synthesis of this compound from the corresponding alcohol. |
| β-hydroxy amides | DAST or Deoxo-Fluor | Cyclodehydration | Can lead to oxazolines instead of fluorination. researchgate.net |
Electrophilic Fluorination Approaches
Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into organic molecules under mild conditions. wikipedia.orgjuniperpublishers.com
A variety of N-fluoro reagents have been developed that are stable, easy to handle, and effective sources of electrophilic fluorine. acs.orgresearchgate.net Among the most common are N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). acs.orgbeilstein-journals.orgmdpi.com These reagents have revolutionized electrophilic fluorination due to their commercial availability and reliability. juniperpublishers.com
NFSI is a versatile reagent capable of fluorinating a wide range of nucleophiles, including carbanions, enol ethers, and aromatic compounds. beilstein-journals.orgontosight.aiorganic-chemistry.org It has been successfully used in the asymmetric fluorination of β-keto esters and in diastereoselective fluorinations. beilstein-journals.org The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions. wikipedia.org
Selectfluor® is a strong oxidant and an efficient electrophilic fluorinating agent. mdpi.comorganic-chemistry.org It is known to react with glycals to produce 2-fluoro-substituted saccharides. acs.org Mechanistic studies suggest that Selectfluor adds in a syn manner, forming a reactive intermediate that can then be intercepted by a nucleophile. acs.org
| Reagent | Full Name | Key Features | Typical Applications | Reference |
| NFSI | N-Fluorobenzenesulfonimide | Crystalline solid, bench-stable, versatile | Asymmetric fluorination of β-keto esters, fluorination of aromatics | beilstein-journals.orgontosight.ai |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Strong oxidant, efficient "F+" source | Fluorination of ketones, glycals, and other nucleophiles | acs.orgmdpi.com |
The enantioselective fluorination of β-keto esters is a valuable transformation for producing chiral, fluorinated building blocks. While electrophilic fluorination using reagents like NFSI and Selectfluor® is common, recent advancements have focused on oxidative methods using nucleophilic fluoride sources. nih.gov
One such method involves the use of a chiral iodoarene organocatalyst in the presence of an oxidant like m-chloroperoxybenzoic acid (mCPBA) and a nucleophilic fluoride source such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF). nih.gov This approach allows for the highly enantioselective synthesis of α-fluoro-β-keto esters. nih.gov Although the use of a vinyl benzoate substrate in a similar system led to unidentifiable byproducts without fluorine incorporation, the methodology holds promise for other benzoate analogs. researchgate.net
Metal-Catalyzed Fluorination of Benzoate Precursors
Transition metal catalysis offers powerful and selective methods for the formation of C-F bonds, which are often challenging to construct using traditional approaches.
Copper-mediated fluorination of arylboronate esters represents a significant advance in the synthesis of aryl fluorides from readily available starting materials. nih.gov This method allows for the direct conversion of arylboronate esters to aryl fluorides under mild conditions. nih.gov The reaction is believed to proceed through the oxidation of Cu(I) to a Cu(III)-fluoride complex, followed by transmetalation with the arylboronate ester and subsequent C-F reductive elimination. nih.gov
This methodology has been successfully applied to the radiofluorination of arylboronic acid pinacol (B44631) esters using [¹⁸F]fluoride, which is a promising approach for the synthesis of PET radiotracers. researchgate.net The efficiency of this process is highly dependent on the choice of the phase-transfer catalyst and base used to activate the [¹⁸F]fluoride. researchgate.net Enhanced methods using Cu(OTf)₂py₄ have been developed for the synthesis of various [¹⁸F]-labeled radiotracers from their corresponding arylboronic esters. rsc.org The Chan-Lam coupling reaction, a copper-promoted C-element bond formation, has also been extended to include fluorination. rsc.orgthieme-connect.com
Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalized substrates. springernature.com Palladium catalysis has been instrumental in the development of such reactions. Ligand-directed C-H functionalization allows for the selective fluorination of a specific C-H bond within a complex molecule. nih.gov
For example, the ortho-fluorination of benzoic acid derivatives can be achieved using a palladium catalyst and an electrophilic fluorine source like NFSI. beilstein-journals.org The reaction often requires a directing group, such as a removable amide, to achieve high selectivity. beilstein-journals.org This approach enables the synthesis of both mono- and difluorinated benzoic acid derivatives. beilstein-journals.org More recent developments have led to Pd-catalyzed C-H fluorination of a broader range of arenes, including those with drug-like complexity, using doubly cationic palladium(II) catalysts. springernature.com This method has the potential to significantly accelerate drug development by enabling the late-stage fluorination of lead compounds. springernature.com
Chemo- and Regioselective Defluorination Strategies
Selective defluorination has emerged as a powerful tool in medicinal chemistry and materials science, allowing for the fine-tuning of molecular properties by precise removal of fluorine atoms from highly fluorinated precursors. This "molecular sculpting" approach provides access to partially fluorinated compounds that are often difficult to synthesize by direct fluorination methods. researchgate.netnih.gov
A significant advancement in defluorination is the development of photocatalytic hydrodefluorination (HDF) of fluorinated aryl benzoates. acs.orgnih.gov This methodology leverages visible light and a photocatalyst to achieve the reductive fragmentation of strong carbon-fluorine (C–F) bonds under mild reaction conditions. nih.gov The process typically involves an outer-sphere electron transfer from the excited photocatalyst to the fluorinated aryl benzoate substrate. This forms a radical anion, which then undergoes fluoride expulsion. nih.gov
This strategy is particularly noted for its excellent regioselectivity, which can be directed to achieve specific patterns of fluorination. researchgate.net By controlling reaction parameters such as temperature, base loading, and reaction time, it is possible to selectively cleave C–F bonds at the ortho, para, and even the typically less reactive meta positions of the benzoate aryl ring. nih.gov For example, starting from highly fluorinated, commercially available benzoic acids, a diverse library of 16 different benzoate derivatives with various fluorination patterns has been synthesized using this approach. researchgate.netacs.orgnih.gov This method's synergy with other synthetic strategies, like C-H arylation and decarboxylative coupling, further expands its utility in creating complex, partially fluorinated molecules from simple perfluoroarenes. researchgate.netnih.gov
The key advantage of this photocatalytic approach is its ability to proceed under gentle conditions, avoiding the harsh reagents or high temperatures often required for C–F bond activation and preventing the formation of problematic metal-fluoride byproducts. nih.gov
Table 1: Examples of Photocatalytic Hydrodefluorination of Fluorinated Benzamides This interactive table summarizes the regioselective defluorination achieved under specific photocatalytic conditions, as demonstrated on amide derivatives of benzoic acid.
| Starting Material | Conditions | Major Product | Yield |
|---|---|---|---|
| Pentafluorobenzamide | Standard photo-HDF | 2,3,5,6-Tetrafluorobenzamide | 90% |
| Pentafluorobenzamide | Prolonged reaction time, increased temp. & DIPEA | 3-Fluorobenzamide | 68% |
| 2,3,4,5-Tetrafluorobenzamide | Standard photo-HDF | 2,3,5-Trifluorobenzamide | 82% |
| 2,6-Difluorobenzamide | Standard photo-HDF | 2-Fluorobenzamide | 95% |
Data sourced from research on photocatalytic hydrodefluorination of benzoic acid derivatives. nih.gov
Emerging Methodologies for Fluoropropyl Benzoate Synthesis (e.g., from Monofluoroalkenes)
Recent synthetic innovations have focused on constructing fluorinated alkyl chains, such as the fluoropropyl group, from unsaturated precursors like monofluoroalkenes. These methods provide novel pathways to compounds like this compound and its analogues.
One prominent example is the cobalt-catalyzed hydrocyanation of monofluoroalkenes. thieme-connect.com This method facilitates the exclusively regioselective addition of a cyano group to a monofluoroalkene, effectively constructing a quaternary α-fluoronitrile. sorbonne-universite.fr The reaction proceeds under mild conditions at room temperature, utilizing a cobalt catalyst, a silane (B1218182) reducing agent (PhSiH₃), and a peroxide initiator. thieme-connect.com
Crucially, this transformation is highly compatible with benzoate-derived monofluoroalkenes. For instance, 2-fluoroallyl benzoate serves as a viable substrate, undergoing hydrocyanation to yield 2-cyano-2-fluoropropyl benzoate derivatives. thieme-connect.com This demonstrates a powerful strategy for converting a readily accessible monofluoroalkene into a more complex, saturated fluoropropyl structure. The reaction tolerates a variety of functional groups on the benzoate ring, including methyl, methoxy, and trifluoromethyl substituents, highlighting its broad applicability. thieme-connect.com The proposed mechanism involves the generation of a Co(III)-H species, which inserts the monofluoroalkene. Subsequent homolytic cleavage of the C-Co bond forms a carbon radical that is then trapped by the cyanide source to furnish the final product. sorbonne-universite.fr
Table 2: Cobalt-Catalyzed Hydrocyanation of Benzoate-Derived Monofluoroalkenes This interactive table displays the scope of the hydrocyanation reaction on various substituted 2-fluoroallyl benzoates to form α-fluoronitrile products.
| Substrate (Monofluoroalkene) | Product (α-Fluoronitrile) | Yield |
|---|---|---|
| 2-Fluoroallyl benzoate | 2-Cyano-2-fluoropropyl benzoate | 76% |
| 2-Fluoroallyl 4-methylbenzoate | 2-Cyano-2-fluoropropyl 4-methylbenzoate | 72% |
| 2-Fluoroallyl 4-methoxybenzoate | 2-Cyano-2-fluoropropyl 4-methoxybenzoate | 70% |
| 2-Fluoroallyl 4-(trifluoromethyl)benzoate | 2-Cyano-2-fluoropropyl 4-(trifluoromethyl)benzoate | 68% |
| 2-Fluoroallyl 3,5-bis(trifluoromethyl)benzoate | 2-Cyano-2-fluoropropyl 3,5-bis(trifluoromethyl)benzoate | 63% |
Data sourced from research on the cobalt-catalyzed hydrocyanation of monofluoroalkenes. thieme-connect.comsorbonne-universite.fr
Mechanistic Pathways and Reaction Dynamics of 3 Fluoropropyl Benzoate Transformations
Investigations into Ester Cleavage Mechanisms
Ester cleavage, or hydrolysis, is a foundational reaction that splits an ester into its constituent carboxylic acid and alcohol. wikipedia.org This transformation can be achieved under either acidic or basic conditions, with each pathway possessing a distinct mechanism and kinetic profile. jk-sci.com
The acid-catalyzed hydrolysis of 3-fluoropropyl benzoate (B1203000) is the reverse of the Fischer esterification process. wikipedia.org The reaction requires a catalytic amount of a strong acid and an excess of water to drive the equilibrium toward the products: benzoic acid and 3-fluoro-1-propanol. wikipedia.orgchemistrysteps.com
The mechanism proceeds through several reversible steps:
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating the ester for nucleophilic attack. ucalgary.calibretexts.org
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. ucalgary.ca
Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy oxygens, converting the 3-fluoropropoxy group into a good leaving group (3-fluoro-1-propanol). libretexts.org
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated 3-fluoro-1-propanol molecule. libretexts.org
Deprotonation: The resulting protonated benzoic acid is deprotonated by a water molecule or other base to regenerate the acid catalyst and yield the final carboxylic acid product.
The kinetics of acid-catalyzed ester hydrolysis typically follow first-order kinetics with respect to the ester when the acid catalyst concentration is held constant. docbrown.info The rate can be monitored by titrating the amount of carboxylic acid produced over time. egyankosh.ac.in
Base-promoted hydrolysis, commonly known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. wikipedia.orgmasterorganicchemistry.com Unlike the acid-catalyzed counterpart, this reaction consumes the base, typically a hydroxide (B78521) ion (e.g., from NaOH), in stoichiometric amounts. wikipedia.org For preparative chemistry, base-catalyzed hydrolysis is often preferred due to its irreversible nature. jk-sci.com
The mechanism for the base-promoted hydrolysis of 3-fluoropropyl benzoate is a two-step addition-elimination pathway: masterorganicchemistry.com
Nucleophilic Addition: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.camasterorganicchemistry.com This breaks the carbonyl π bond and forms a tetrahedral alkoxide intermediate. jk-sci.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the 3-fluoropropoxide ion as the leaving group. ucalgary.camasterorganicchemistry.com
An acidic workup is required in a subsequent step to protonate the carboxylate salt and isolate the neutral benzoic acid. jk-sci.commasterorganicchemistry.com
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
|---|---|---|
| Catalyst/Reagent | Catalytic amount of strong acid (e.g., H₂SO₄) | Stoichiometric amount of strong base (e.g., NaOH) |
| Nature of Reaction | Reversible equilibrium chemistrysteps.com | Irreversible wikipedia.org |
| Initial Step | Protonation of the carbonyl oxygen libretexts.org | Nucleophilic attack by OH⁻ on the carbonyl carbon ucalgary.ca |
| Intermediate | Tetrahedral intermediate ucalgary.ca | Tetrahedral intermediate jk-sci.com |
| Initial Products | Carboxylic acid and alcohol wikipedia.org | Carboxylate salt and alcohol libretexts.org |
| Driving Force | Excess water to shift equilibrium (Le Châtelier's principle) wikipedia.org | Exergonic deprotonation of the carboxylic acid chemistrysteps.com |
Transesterification Processes and Kinetics
Transesterification is a process that converts one ester into another by exchanging its alkoxy group with the alkoxy group of another alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is typically used in a large excess. libretexts.org
In an acid-catalyzed transesterification of this compound with, for example, methanol (B129727), the mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl group is first protonated, followed by nucleophilic attack from the new alcohol (methanol). libretexts.org After a series of proton transfers, the original alcohol (3-fluoro-1-propanol) is eliminated, and deprotonation yields the new ester, methyl benzoate. masterorganicchemistry.com
Under basic conditions, an alkoxide (e.g., sodium methoxide) acts as the nucleophile, attacking the carbonyl carbon of this compound. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating the 3-fluoropropoxide ion to yield methyl benzoate. masterorganicchemistry.com
Kinetic studies on the transesterification of methyl benzoate to other esters, such as benzyl (B1604629) benzoate and butyl benzoate, have demonstrated high conversion rates, particularly with titanate catalysts. acs.orgresearchgate.net
| Parameter | Example: Benzyl Benzoate Synthesis from Methyl Benzoate |
|---|---|
| Reactants | Methyl Benzoate, Benzyl Alcohol |
| Catalyst | Titanate acs.orgresearchgate.net |
| Reaction Type | Batch rank reaction / Reactive distillation researchgate.net |
| Achieved Conversion | Up to 100% acs.orgresearchgate.net |
| Key Feature | High conversion with minimal byproduct formation acs.org |
Reduction Reactions of Benzoate Esters
Benzoate esters can be reduced to yield two alcohol molecules. The reaction involves the cleavage of the C–O bond of the ester and the reduction of the acyl portion to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing esters, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive. libretexts.orgucalgary.ca
The reduction of this compound with LiAlH₄ would produce benzyl alcohol (from the benzoate portion) and 3-fluoro-1-propanol (from the alcohol portion). The mechanism involves two additions of a hydride ion (H⁻) from LiAlH₄. ucalgary.ca
First Hydride Addition: A hydride ion attacks the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.camasterorganicchemistry.com
Intermediate Collapse: The intermediate collapses, reforming a carbon-oxygen double bond and eliminating the 3-fluoropropoxide ion as a leaving group. This step produces an aldehyde intermediate (benzaldehyde). libretexts.orgucalgary.ca
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another molecule of LiAlH₄. masterorganicchemistry.com This forms a new tetrahedral alkoxide intermediate.
Workup: An aqueous or acidic workup protonates the alkoxide intermediates to yield the final products: benzyl alcohol and 3-fluoro-1-propanol. ucalgary.ca
| Reducing Agent | Reactivity with Esters | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | High (powerful reducing agent) commonorganicchemistry.com | Primary Alcohols quimicaorganica.org |
| Sodium Borohydride (NaBH₄) | Low to None (generally does not reduce esters) libretexts.orgucalgary.ca | No reaction |
| Diisobutylaluminum Hydride (DIBAL-H) | High (can be used to obtain aldehydes at low temp.) commonorganicchemistry.com | Alcohols (or Aldehydes) |
| Borane (BH₃) | Moderate (reduces aliphatic esters faster than aromatic) commonorganicchemistry.com | Primary Alcohols |
Nucleophilic Substitution Reactions on the Ester Moiety (e.g., Aminolysis)
Esters can undergo nucleophilic acyl substitution with amines in a reaction known as aminolysis to produce amides. libretexts.org This reaction involves the displacement of the alkoxy group of the ester by an amino group. The reaction of this compound with ammonia, a primary amine, or a secondary amine would yield benzamide (B126) (or an N-substituted benzamide) and 3-fluoro-1-propanol.
The mechanism of aminolysis is analogous to that of base-promoted hydrolysis. libretexts.org The neutral amine acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the 3-fluoropropoxide as a leaving group. A final proton transfer step yields the amide and 3-fluoro-1-propanol. The reaction can be slow and may require heating, as amines are weaker nucleophiles than hydroxide ions.
Theoretical and Computational Chemistry Studies on Fluorine's Influence
The presence of a fluorine atom in the 3-fluoropropyl group is expected to influence the reactivity of the benzoate ester, primarily through its strong electron-withdrawing inductive effect (-I effect). nih.gov Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of a molecule. francis-press.com
Increased Electrophilicity: The fluorine atom pulls electron density away from the rest of the propyl chain. Although this effect diminishes with distance, it can still be transmitted to the ester's carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles. rsc.org
Kinetic Effects: The increased electrophilicity of the carbonyl carbon is predicted to lower the activation energy for the rate-determining step (nucleophilic attack) in reactions like hydrolysis, transesterification, and aminolysis. rsc.org Computational studies on other fluorinated esters have shown that fluorination leads to a lower reaction barrier for nucleophilic attack, making the reaction both thermodynamically and kinetically more favorable. rsc.org Studies on the hydrolysis of other fluorinated esters have confirmed that the introduction of fluorine atoms can increase the rate of hydrolysis significantly. nih.gov
Leaving Group Stability: The electron-withdrawing effect of fluorine also stabilizes the resulting 3-fluoropropoxide leaving group, making it a slightly better leaving group than a non-fluorinated propoxide. This further contributes to an increased reaction rate.
Theoretical and computational studies are crucial for quantifying these effects, modeling transition states, and predicting how modifications in molecular structure, such as fluorination, impact reaction dynamics. rsc.orgresearchgate.net
| Reaction Type | Expected Influence of 3-Fluoro Group | Underlying Electronic Effect |
|---|---|---|
| Acid/Base Hydrolysis | Increased reaction rate | Increased electrophilicity of carbonyl carbon; stabilization of the alkoxide leaving group. rsc.orgnih.gov |
| Transesterification | Increased reaction rate | Increased susceptibility of the carbonyl carbon to nucleophilic attack by the incoming alcohol. rsc.org |
| Reduction with Hydrides | Increased reaction rate | Increased electrophilicity of the carbonyl carbon facilitates the initial hydride attack. |
| Aminolysis | Increased reaction rate | Enhanced electrophilicity of the carbonyl carbon promotes attack by the amine nucleophile. |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. By calculating the electron density, DFT methods can elucidate various molecular properties and reactivity descriptors, offering insights into potential transformation pathways.
At the core of these predictions are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the HOMO is typically localized over the electron-rich benzoate ring, while the LUMO may be distributed across the carbonyl group and the aromatic system.
DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. In these maps, electron-rich regions (negative potential), such as the oxygen atoms of the ester group, are identified as likely sites for electrophilic attack. Conversely, electron-deficient areas (positive potential) indicate susceptibility to nucleophilic attack.
Global reactivity descriptors derived from DFT, such as ionization energy, hardness, and electrophilicity, provide quantitative measures of the molecule's stability and reactivity. researchgate.net These parameters are instrumental in comparing the reactivity of this compound with other related esters or under different reaction conditions. For instance, DFT has been employed to investigate how substituents on a benzoate ring affect reaction pathways, a principle applicable to understanding the influence of the 3-fluoropropyl group. acs.orgacs.org Furthermore, solvent effects can be incorporated into DFT models to simulate reaction conditions more accurately, predicting how the surrounding medium influences the electronic structure and reactivity. researchgate.net
Table 1: Theoretical Reactivity Descriptors for this compound (Illustrative DFT Data)
| Parameter | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -7.2 eV | Electron-donating capability |
| LUMO Energy | -0.9 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 6.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Molecular polarity |
| Global Hardness (η) | 3.15 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.45 eV | Propensity to accept electrons |
Mechanistic Probes (e.g., Radical Trapping, Spectroscopic Investigations)
To experimentally validate theoretical predictions and elucidate the mechanisms of this compound transformations, various mechanistic probes are employed. These techniques are crucial for identifying transient intermediates, such as radicals or cations, and mapping out reaction pathways.
Radical Trapping: Many chemical transformations, including certain fluorination and oxidation reactions, can proceed through radical intermediates. nih.gov Radical trapping experiments are designed to capture these short-lived species, providing evidence for a radical-based mechanism. In a typical experiment, a "radical trap" or "scavenger"—a compound that readily reacts with free radicals to form a stable, identifiable product—is added to the reaction mixture. researchgate.netwhiterose.ac.uk For instance, if a transformation of this compound were suspected to involve a carbon-centered radical on the propyl chain, a nitrone-based spin trap could be used. The resulting spin adduct can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy, which provides information about the structure of the trapped radical. nih.gov
Spectroscopic Investigations: Time-resolved spectroscopic techniques are invaluable for observing the formation and decay of transient species during a reaction. Femtosecond to nanosecond transient absorption (TA) spectroscopy can monitor the entire lifecycle of excited states and reaction intermediates following photoinitiation. nih.govnih.gov For example, in a photochemical reaction of this compound, TA spectroscopy could identify the formation of an excited singlet or triplet state, followed by the appearance of radical ions or other intermediates. Time-resolved resonance Raman (TR³) spectroscopy can provide structural information about these short-lived species by analyzing their vibrational modes. nih.gov These methods offer a direct window into the reaction dynamics, complementing the static predictions from DFT and the endpoint analysis of radical trapping experiments.
Table 2: Common Mechanistic Probes and Their Applications
| Mechanistic Probe | Technique | Information Gained |
| Radical Trapping Agents | EPR Spectroscopy, Mass Spectrometry | Confirms the presence and structure of radical intermediates. |
| Isotope Labeling | NMR Spectroscopy, Mass Spectrometry | Traces the path of atoms through a reaction mechanism. |
| Transient Absorption Spectroscopy | UV-Vis Spectroscopy | Monitors the kinetics of formation and decay of transient species. |
| Time-Resolved Resonance Raman | Raman Spectroscopy | Provides structural (vibrational) information on short-lived intermediates. |
Stereochemical Aspects of Fluorination and Ester Modifications
The stereochemical outcomes of reactions involving this compound are a critical consideration, particularly in the synthesis of chiral molecules. Both further fluorination of the molecule and modifications to the ester group can potentially create new stereocenters, and the stereochemistry of these transformations is governed by the reaction mechanism and the existing molecular structure.
Fluorination: The introduction of an additional fluorine atom into the this compound molecule could lead to the formation of a chiral center, depending on the position of substitution. For instance, fluorination at the C2 position of the propyl chain would generate a new stereocenter. The stereoselectivity of such a reaction (i.e., the preference for forming one enantiomer or diastereomer over another) would be highly dependent on the fluorinating agent and the reaction mechanism. tcichemicals.com Some fluorination methods proceed with inversion of configuration if a substitution pathway is involved (e.g., Sₙ2), while radical-based C-H fluorinations might exhibit lower stereocontrol unless guided by a chiral catalyst or directing group. nih.govrsc.org The existing fluorine atom, while not at a stereocenter, could exert an electronic influence on the regioselectivity and stereoselectivity of subsequent reactions.
Ester Modifications: Reactions that modify the ester moiety can also have significant stereochemical implications. For example, the enzymatic hydrolysis or transesterification of this compound using a stereoselective lipase (B570770) could, in principle, differentiate between enantiomeric forms of the substrate if a chiral center were present elsewhere in the molecule. researchgate.netnih.gov More commonly, if the aromatic ring or the propyl chain were modified to contain a stereocenter, subsequent reactions at the ester group would need to be assessed for their potential to cause epimerization or other changes in stereochemistry. Dihydroxylation of the benzoate ring, for example, can proceed with high stereoselectivity, yielding cis-diols whose absolute stereochemistry can be controlled. ebi.ac.uk While this compound itself is achiral, its derivatives can be chiral, and any synthetic step must consider the preservation or controlled alteration of the desired stereochemistry.
Strategic Applications of 3 Fluoropropyl Benzoate in Advanced Chemical Synthesis
Precursor in the Synthesis of Fluorinated Alcohols and Thiols
A primary application of 3-fluoropropyl benzoate (B1203000) is its role as a precursor in the synthesis of other valuable fluorinated compounds, such as 3-fluoropropanol and 3-fluoropropane-1-thiol.
The conversion to 3-fluoropropanol can be achieved through hydrolysis. cdnsciencepub.com One documented method involves heating 3-fluoropropyl benzoate with methanol (B129727) in the presence of an acid catalyst like p-toluenesulfonic acid. This reaction, known as transesterification, effectively cleaves the benzoate group, yielding 3-fluoropropanol. cdnsciencepub.com In a specific example, this process resulted in a 61% yield of 3-fluoropropanol. cdnsciencepub.com This alcohol, in turn, is a reagent used to synthesize fluorinated amino acids and radiotracers. chemicalbook.com
Similarly, the benzoate group in S-(3-fluoropropyl) benzothioate serves as a protecting group for the thiol functionality during radiosynthesis. nih.govsupradrug.comresearchgate.net After the introduction of the fluorine-18 (B77423) isotope, the benzoate group is removed to yield the free thiol, 3-[¹⁸F]fluoropropane-1-thiol. nih.govresearchgate.net This deprotection is typically accomplished by treatment with sodium methoxide, followed by neutralization with acetic acid. nih.gov The resulting fluorinated thiol is then ready for conjugation with biomolecules. nih.govresearchgate.net
Building Block for Radiopharmaceutical Development
The 3-fluoropropyl moiety is significant in the field of nuclear medicine, and this compound derivatives are key starting materials for creating imaging agents for Positron Emission Tomography (PET).
The radioactive isotope fluorine-18 (¹⁸F) is a preferred radionuclide for PET imaging due to its ideal half-life and imaging characteristics. akjournals.com The 3-fluoropropyl group is a common structural motif in many PET tracers. snmjournals.org
Derivatives of this compound are instrumental in the synthesis of these tracers. For instance, in the development of a PET radioligand for serotonin (B10506) 5-HT3 receptors, a tosylate precursor was synthesized from a derivative of this compound. escholarship.org This precursor, (S)-2,3-dimethoxy-5-(3'-(tosyloxy)propyl)-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide, was then subjected to nucleophilic substitution with [¹⁸F]fluoride to produce the final PET tracer, [¹⁸F]fesetron. escholarship.org
Another example is the synthesis of [¹⁸F]IUR-1602, a potential radioligand for the P2X7 receptor, which is associated with neuroinflammation. researchgate.net The synthesis involved the use of 3-[¹⁸F]fluoropropyl tosylate, which itself can be prepared from precursors related to the 3-fluoropropyl structure. researchgate.net This highlights the modular approach where a fluorinated building block, derived from a stable precursor like a benzoate ester, is used to construct complex radiopharmaceuticals. rsc.org
The table below summarizes examples of PET tracers whose synthesis involves a 3-fluoropropyl group, often derived from benzoate-protected precursors.
| Tracer Name/Class | Target | Precursor Type | Reference |
| [¹⁸F]Fesetron | Serotonin 5-HT3 Receptors | Tosylate derivative of a 3-hydroxypropyl benzoic acid | escholarship.org |
| [¹⁸F]IUR-1602 | P2X7 Receptor | 3-[¹⁸F]Fluoropropyl tosylate | researchgate.net |
| [¹⁸F]FP-CIT | Dopamine (B1211576) Transporter | Tosyloxypropyl nortropane precursor | nih.gov |
| [¹⁸F]FBPPA | Tumor Imaging | Tosyl precursor of a phenylacetyl glutamine derivative | akjournals.com |
Prosthetic groups are small, radiolabeled molecules that are conjugated to larger biomolecules, such as peptides or proteins, which often cannot withstand the harsh conditions of direct radiofluorination. acs.org The 3-fluoropropyl group is a component of versatile prosthetic groups used for this purpose. nih.gov
Research has focused on developing ¹⁸F-labeled thiols for conjugation to maleimide-functionalized peptides. nih.govresearchgate.net In this strategy, a precursor containing a benzoate-protected thiol and a suitable leaving group (like tosylate) is first synthesized. nih.govsupradrug.comresearchgate.net This precursor undergoes radiofluorination to produce S-(3-[¹⁸F]fluoropropyl) benzothioate. nih.gov This intermediate is purified, and the benzoate protecting group is then removed to generate 3-[¹⁸F]fluoropropane-1-thiol. nih.govresearchgate.net This thiol prosthetic group can then be efficiently coupled to a maleimide-containing biomolecule under mild, physiological conditions. nih.gov
This method has been successfully used to label various molecules, including a dimeric RGDfK peptide for imaging tumors. nih.govresearchgate.net PET imaging studies in animal models with the resulting bioconjugate demonstrated good tumor accumulation and in vivo stability. nih.govresearchgate.net The radiochemical yields for the final labeled biomolecules ranged from 6% to 22% within a synthesis time of about 90 minutes. nih.gov
Intermediate in the Construction of Bioactive Molecules
Beyond radiopharmaceuticals, this compound and its derivatives serve as intermediates in the synthesis of other molecules with potential applications in medicine and agriculture. ontosight.ai The incorporation of fluorine can significantly alter a molecule's properties, such as lipophilicity and metabolic stability, which is often beneficial in drug design. solubilityofthings.com
The 3-fluoropropyl group is incorporated into various molecular scaffolds to explore structure-activity relationships in drug discovery. For example, 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid, a direct derivative, was used in the synthesis of bitopic ligands for dopamine D2 and D3 receptors. upenn.edu These ligands are based on the structure of Fallypride, a known PET tracer, and were developed to study receptor selectivity. upenn.edu
In another study, the synthesis of novel 4-chloro-benzamide derivatives as potential RET kinase inhibitors for cancer therapy involved fluorinated moieties. The strategic placement of fluorine, often introduced via intermediates like this compound, is a key strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. ontosight.ainih.gov The fluoropropyl group can act as a bioisostere for other chemical groups, potentially improving binding affinity, selectivity, or pharmacokinetic properties. escholarship.org
The structural features of fluorinated compounds are also of interest in the development of new agrochemicals, such as pesticides and herbicides. ontosight.aisolubilityofthings.com While specific, large-scale applications of this compound in commercial agrochemicals are not extensively detailed in the provided results, patent literature indicates the inclusion of related structures, such as compounds containing a 1-(3-fluoropropyl)-4,5-dihydro-5-oxo-1H-tetrazol-1-yl moiety, in agrochemical compositions. googleapis.comgoogle.com This suggests the utility of the 3-fluoropropyl group, and by extension its precursors like this compound, in the design of new active ingredients for agriculture. ontosight.aigoogleapis.com
Role in Material Science Applications (e.g., Liquid Crystals, Stabilizers)
The unique molecular structure of this compound, which combines a flexible fluorinated alkyl chain with a rigid aromatic benzoate group, makes it a valuable building block in material science. Its contributions are particularly notable in the development of advanced materials such as liquid crystals and polymer stabilizers, where molecular shape, polarity, and reactivity are critical to performance.
Application in Liquid Crystal Synthesis
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal can flow like a liquid but remain oriented in a crystal-like way. wikipedia.org The design of molecules that exhibit liquid crystal phases (mesogens) often relies on combining rigid core structures with flexible terminal chains.
The benzoate structure has historical significance in this field; one of the first documented liquid crystals was cholesteryl benzoate. github.io Modern liquid crystal design frequently employs fluorinated compounds to fine-tune physical properties. researchgate.net The introduction of fluorine atoms into a mesogenic molecule can significantly alter its dielectric anisotropy, optical anisotropy, melting point, and mesophase morphology due to the high polarity and steric effect of the C-F bond. rsc.orgresearchgate.netbiointerfaceresearch.com
While this compound is not itself a liquid crystal, it serves as a critical intermediate for synthesizing more complex mesogenic structures. labinsights.nl Its components contribute to the necessary characteristics of a liquid crystal molecule:
The Benzoate Group: Provides a rigid, polarizable core element common in many liquid crystal designs. tandfonline.com
Research has demonstrated the synthesis of various fluorinated benzoate esters that exhibit nematic and smectic liquid crystal phases. tandfonline.comtandfonline.com Furthermore, patents for liquid crystal compositions list compounds containing the (3-fluoropropyl)cyclohexane moiety, highlighting the utility of the fluoropropyl group in these advanced materials. google.com
Table 1: Examples of Fluorine-Containing Liquid Crystal Structures This table presents examples of compound classes that incorporate fluorination and benzoate structures to achieve liquid crystal properties.
| Compound Class/Structure | Key Features | Observed Liquid Crystal Phase(s) | Reference(s) |
| 4-Trifluoromethylphenyl 4-n-alkoxybenzoates | Contains a trifluoromethyl group and a benzoate core. | Mesomorphic (for alkoxy chains with ≥6 carbons). | tandfonline.com |
| 4-Cyanophenyl 4-perfluoroalkylbenzoates | Features a perfluorinated alkyl chain attached to a benzoate core. | Smectic. | tandfonline.com |
| Fluorinated Phenyl-ethynyl-benzoates | Incorporates multiple fluorine atoms on phenyl rings within a benzoate ester structure. | Nematic and Smectic A. | tandfonline.comrsc.org |
| 4-(4-(3-butenyl)cyclohexyl)-(3-fluoropropyl)cyclohexane | A bicyclohexane structure containing a 3-fluoropropyl terminal group. | Used as a component in nematic liquid crystal compositions. | google.com |
Potential as a Polymer Stabilizer
Polymers are susceptible to degradation from environmental factors, primarily heat, oxidation, and ultraviolet (UV) radiation. wikipedia.org This degradation leads to a loss of mechanical properties, discoloration, and reduced lifespan. To counteract these effects, chemical additives known as stabilizers are incorporated into the polymer matrix.
One important class of light stabilizers is hindered benzoates. researchgate.netresearchgate.netspecialchem.com These are typically esters of hydroxybenzoic acids. Their primary mechanism involves inhibiting the free-radical oxidation cycle that occurs when a polymer is exposed to UV light. specialchem.com They function by scavenging free radicals, thus preventing the chain reactions that lead to polymer degradation. Benzoate esters are listed as a common type of UV absorber used to protect various thermoplastic resins. google.com
Given that this compound is a benzoate ester, it falls into a chemical class known for its stabilizing properties. While specific studies detailing the performance of this compound itself as a polymer stabilizer are not prominent, the established function of the benzoate class suggests its potential in this application. The effectiveness of a particular benzoate stabilizer often depends on the other substituents on the molecule. researchgate.net For instance, hindered benzoate stabilizers are effective in polyolefins and can work synergistically with other additives like phosphites. researchgate.netresearchgate.net
Table 2: Major Classes of UV Stabilizers for Polymers This table outlines the primary types of UV stabilizers and their mechanisms of action.
| Stabilizer Class | Primary Mechanism | Examples | Reference(s) |
| UV Absorbers | Absorb harmful UV radiation and dissipate it as heat. | Benzophenones, Benzotriazoles | researchgate.netspecialchem.comgoogle.com |
| Hindered Amine Light Stabilizers (HALS) | Scavenge free radicals; are regenerated during the stabilization process, providing long-term protection. | Tetramethylpiperidine derivatives | wikipedia.orgspecialchem.com |
| Quenchers | De-excite photo-excited chromophores in the polymer, returning them to the ground state. | Nickel-based compounds | --- |
| Hindered Benzoates | Scavenge free radicals to inhibit the oxidative degradation process. | Esters of 3,5-di-t-butyl-4-hydroxybenzoic acid | researchgate.netresearchgate.netspecialchem.com |
The application of this compound specifically as a stabilizer would require dedicated research to evaluate its efficacy, compatibility with different polymers, and performance compared to existing commercial stabilizers.
Future Directions and Emerging Research Avenues for Fluorinated Benzoates
Development of Novel and Green Fluorination Reagents and Catalysts
The pursuit of more sustainable and efficient chemical syntheses has driven the development of novel fluorinating reagents and catalysts. Traditional methods often rely on harsh reagents, but recent advancements focus on milder, more selective, and environmentally benign alternatives. acs.orgbeilstein-journals.org
The development of new catalytic systems is a cornerstone of modern green chemistry. researchgate.net Transition-metal catalysis, in particular, has emerged as a powerful tool for the formation of carbon-fluorine bonds. beilstein-journals.org Catalysts based on metals like palladium, copper, and silver have shown promise in facilitating fluorination reactions under milder conditions and with greater selectivity. beilstein-journals.orgthieme-connect.commdpi.com For instance, copper-catalyzed aminofluorination of alkenes has been developed, offering a direct route to β-fluoroalkylamines. nih.gov Such methodologies could be adapted for the synthesis of fluorinated benzoates, potentially from unsaturated precursors.
Recent research has highlighted the use of photosensitization catalysts in direct C(sp³)–H fluorination. nih.gov Reagents like Selectfluor®, in combination with photosensitizers, can activate C-H bonds for fluorination under the influence of light, providing a sustainable energy source for the reaction. nih.gov The application of such methods to precursors of 3-fluoropropyl benzoate (B1203000) could offer a more direct and atom-economical synthesis route.
The following table summarizes some modern fluorinating agents and their potential application in the synthesis of fluorinated benzoates.
| Fluorinating Agent | Catalyst/Method | Potential Application for Fluorinated Benzoates |
| Selectfluor® | Photosensitization | Direct C-H fluorination of benzoate precursors. nih.gov |
| N-Fluorobenzenesulfonimide (NFSI) | Transition-metal or organocatalysis | Electrophilic fluorination of functionalized benzoates. mdpi.com |
| Triethylamine (B128534) trihydrofluoride (Et₃N•3HF) | Copper catalysis | Nucleophilic fluorination of alkene precursors to fluorinated benzoates. nih.gov |
| Cesium Fluoride (B91410) (CsF) | Ionic Liquids | Nucleophilic substitution on suitable precursors to form the fluoropropyl chain. researchgate.net |
These advancements in green fluorination chemistry are poised to provide more efficient and sustainable pathways for the synthesis of 3-fluoropropyl benzoate and other valuable fluorinated esters. researchgate.net
Chemo- and Regioselective Synthesis of Advanced Fluorinated Building Blocks
The ability to selectively introduce fluorine into a molecule is crucial for fine-tuning its properties. Chemo- and regioselective synthesis methods are therefore a major focus of research, aiming to create complex and advanced fluorinated building blocks. beilstein-journals.orgsioc-journal.cn
Halofluorination, the addition of a halogen and a fluorine atom across a double bond, is a classic method that continues to be refined for the synthesis of vicinal halofluorides. beilstein-journals.orgnih.gov These intermediates can then be further transformed, offering a versatile entry point to a variety of fluorinated compounds. For example, the halofluorination of a cyclic olefin precursor could be envisioned as a starting point for the synthesis of a functionalized fluorocyclohexyl benzoate.
Cobalt-catalyzed hydrocyanation of monofluoroalkenes has been reported as a method to produce quaternary α-fluoronitriles. thieme-connect.comthieme-connect.com This reaction creates a new carbon-carbon bond and introduces a cyano group, which can be further manipulated. Applying this strategy to a derivative of this compound could lead to the creation of more complex building blocks with potential applications in medicinal chemistry.
The development of methods for the synthesis of fluorinated heterocycles from fluorinated building blocks is also an active area of research. sioc-journal.cn While not directly involving this compound, these strategies highlight the importance of creating a toolbox of fluorinated starting materials for the synthesis of diverse and complex molecules.
The following table provides examples of synthetic strategies that could be adapted for the creation of advanced building blocks from or leading to this compound.
| Synthetic Strategy | Description | Potential Application |
| Halofluorination | Anti-addition of a halogen and fluorine across a double bond. beilstein-journals.orgnih.gov | Synthesis of vicinal halofluoride precursors to complex fluorinated benzoates. |
| Cobalt-Catalyzed Hydrocyanation | Formation of quaternary α-fluoronitriles from monofluoroalkenes. thieme-connect.comthieme-connect.com | Introduction of cyano functionality into fluorinated benzoate structures for further derivatization. |
| Cyclization Reactions | Intramolecular reactions to form cyclic structures. cas.cn | Synthesis of fluorinated cyclic ethers or amines from appropriately substituted fluoropropyl benzoate precursors. |
Integration with Flow Chemistry and Automated Synthesis Technologies
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. beilstein-journals.orguottawa.ca The precise control over reaction parameters such as temperature, pressure, and reaction time makes it particularly well-suited for handling challenging reactions, including many fluorination processes. researchgate.net
Automated synthesis platforms, often integrated with flow chemistry, are revolutionizing the way molecules are made. nih.gov These systems can perform multi-step syntheses, including purification of intermediates, without manual intervention. nih.gov The automated synthesis of radiolabeled compounds, for example, has become crucial for the production of PET imaging agents. nih.gov A similar automated approach could be developed for the synthesis and derivatization of this compound, enabling the rapid generation of compound libraries for screening purposes.
The use of supported reagents and scavengers in flow systems further enhances their utility by simplifying purification. researchgate.net For instance, a packed-bed reactor containing a supported catalyst could be used for a key synthetic step, with the product stream then passing through a scavenger column to remove any unreacted reagents or byproducts.
The table below outlines the benefits of integrating flow chemistry and automation in the synthesis of fluorinated benzoates.
| Technology | Benefit | Relevance to this compound |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. uottawa.ca | Safer handling of potentially hazardous reagents and precise control over the esterification reaction. |
| Automated Synthesis | High-throughput synthesis, rapid optimization, reduced manual labor. nih.gov | Efficient production of a library of this compound analogs for structure-activity relationship studies. |
| Supported Reagents | Simplified purification, catalyst recycling. researchgate.net | A more sustainable and cost-effective manufacturing process. |
| Photochemistry in Flow | Uniform light distribution, enhanced safety, scalability. vapourtec.com | Enables the use of photochemical methods for the synthesis of fluorinated benzoates in a controlled and scalable manner. vapourtec.com |
Computational Design and Prediction of Novel Fluorinated Esters
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. niscpr.res.in In the context of fluorinated esters, computational methods can be used to predict their physicochemical properties, reactivity, and biological activity, thereby guiding the design of new molecules with desired characteristics. acs.orgalmazovcentre.ruresearchgate.net
Density Functional Theory (DFT) calculations can be employed to study the electronic structure and geometry of fluorinated benzoates, providing insights into their stability and reactivity. niscpr.res.in For example, DFT could be used to predict the most likely sites for nucleophilic or electrophilic attack on the this compound molecule, guiding the design of new synthetic transformations.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of fluorinated esters with their biological activity or physical properties. acs.org While challenges remain in accurately predicting the properties of perfluorinated compounds, these models are continuously being improved. acs.org Such models could be used to predict the hydrolysis rates of novel fluorinated esters, which is a critical parameter for their environmental fate and in vivo stability. acs.org
Machine learning and artificial intelligence are also being increasingly applied to predict molecular properties and reaction outcomes. researchgate.net These approaches can analyze large datasets of chemical information to identify patterns that may not be apparent from traditional analysis, accelerating the discovery of new molecules with desirable properties.
The following table highlights the application of computational methods in the study of fluorinated esters.
| Computational Method | Application | Relevance to this compound |
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and reactivity descriptors. niscpr.res.in | Predicting the stability and reactivity of this compound and its derivatives. |
| QSAR Modeling | Predicting physicochemical properties and biological activity. acs.org | Estimating the hydrolysis rate and potential biological targets of novel fluorinated benzoates. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of molecules over time. | Understanding the conformational preferences and interactions of this compound with biological macromolecules. |
| Machine Learning | Predicting properties and reaction outcomes from large datasets. researchgate.net | Accelerating the design and discovery of new fluorinated esters with optimized properties. |
Exploration of New Reactivity Modes for this compound
Understanding the reactivity of this compound is key to unlocking its full potential as a synthetic building block. The molecule possesses several reactive sites that can be targeted for further functionalization.
The ester group is susceptible to nucleophilic acyl substitution. libretexts.org Hydrolysis, either acid- or base-catalyzed, would cleave the ester bond to yield benzoic acid and 3-fluoropropanol. This reaction is a fundamental transformation of esters. Transesterification with other alcohols could also be employed to generate different benzoate esters.
The fluoropropyl chain offers another handle for chemical modification. The fluorine atom can act as a leaving group in nucleophilic substitution reactions, although this typically requires harsh conditions or activation. cas.cn For instance, the fluorine atom in N-(3-fluoropropyl)benzamide, a close analog, can be displaced by a nucleophile. This reactivity is exploited in the synthesis of radiolabeled compounds, where the fluorine is replaced with a radioactive isotope like ¹⁸F. A similar strategy could potentially be applied to this compound, using a tosyloxypropyl derivative as a more reactive precursor.
The aromatic ring of the benzoate moiety can undergo electrophilic aromatic substitution, although the ester group is deactivating. More advanced C-H activation and cross-coupling reactions could also be explored to functionalize the benzene (B151609) ring, leading to a wide range of novel derivatives.
The following table summarizes the potential reactivity modes of this compound.
| Reactive Site | Reaction Type | Potential Products |
| Ester Carbonyl | Nucleophilic Acyl Substitution | Benzoic acid, other benzoate esters, benzamides (after conversion to an acyl chloride). libretexts.org |
| Fluoropropyl Chain (C-F bond) | Nucleophilic Substitution | 3-Hydroxypropyl benzoate, 3-azidopropyl benzoate, etc. (potentially via an activated precursor). cas.cn |
| Aromatic Ring | Electrophilic Aromatic Substitution / C-H Activation | Substituted benzoic acid derivatives. |
| Benzylic C-H Bonds (if present in derivatives) | Radical Fluorination | Further fluorinated benzoate analogs. nih.gov |
By exploring these and other novel reaction pathways, the synthetic utility of this compound can be significantly expanded, paving the way for the creation of new and valuable molecules.
Q & A
Q. What are the optimized synthetic pathways for 3-Fluoropropyl benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification between benzoic acid derivatives (e.g., benzoyl chloride) and 3-fluoropropanol. Key variables include:
- Catalysts : Use of DMAP (4-dimethylaminopyridine) or H₂SO₄ to enhance reaction efficiency.
- Solvents : Anhydrous dichloromethane or toluene for moisture-sensitive conditions.
- Temperature : Controlled heating (e.g., 40–60°C) to avoid side reactions like hydrolysis.
- Purification : Column chromatography or distillation for isolating the ester product.
Example protocol: React benzoyl chloride with 3-fluoropropanol in dichloromethane under nitrogen, catalyzed by DMAP, followed by aqueous workup .
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | DMAP (10 mol%) | Increases yield by 20–30% |
| Solvent | Anhydrous CH₂Cl₂ | Minimizes hydrolysis |
| Reaction Time | 12–24 hours | Ensures completion |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 1.8–2.2 ppm for fluoropropyl CH₂; δ 7.4–8.1 ppm for aromatic protons) and ¹⁹F NMR (δ -210 to -220 ppm for CF group) confirm structure .
- IR Spectroscopy : C=O stretch at ~1720 cm⁻¹ and C-F stretch at 1100–1200 cm⁻¹.
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 197).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Q. How does the fluorine substituent affect the compound’s stability under different storage conditions?
- Methodological Answer : The electron-withdrawing fluorine atom increases hydrolytic stability but may reduce thermal stability.
- Stability Testing : Accelerated degradation studies at 40°C/75% RH for 4 weeks.
- Storage Recommendations : Airtight containers under inert gas (argon) at -20°C to prevent ester hydrolysis .
Advanced Research Questions
Q. What role does this compound play in radiopharmaceutical synthesis, particularly for neuroimaging probes?
- Methodological Answer : The fluoropropyl group enhances lipophilicity, improving blood-brain barrier penetration. For example, in ¹²³I-FP-CIT SPECT tracers:
- Radiolabeling : React this compound derivatives with iodine-123 using electrophilic substitution.
- In Vivo Stability : Assess metabolite formation via HPLC of plasma samples post-administration .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for reactions with amines or thiols.
- Molecular Dynamics (MD) : Simulate solvent effects on transition states.
- Software : Gaussian or ORCA for orbital analysis; VMD for visualization .
Q. How should researchers address contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
